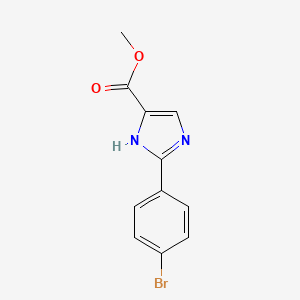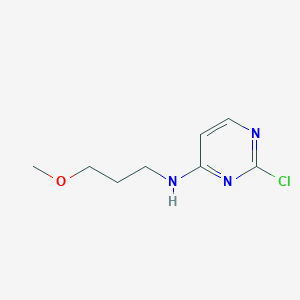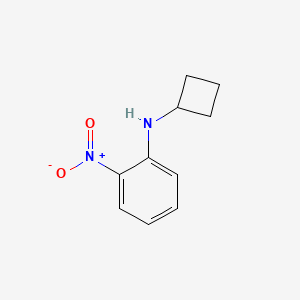
1-(2,6-Difluorobenzyl)pyrrolidin-3-amine
Vue d'ensemble
Description
1-(2,6-Difluorobenzyl)pyrrolidin-3-amine, also known as 1-difluorobenzylpyrrolidine, is a synthetic compound that has recently been studied for its potential applications in the field of scientific research. It is a heterocyclic compound composed of a pyrrolidine ring fused to a difluorobenzyl group, and is a key intermediate in the synthesis of various pharmaceuticals. This compound has been used in various studies including the synthesis of novel bioactive compounds, and its mechanism of action has been studied in detail.
Applications De Recherche Scientifique
Catalytic Applications in Organometallic Chemistry
1-(2,6-Difluorobenzyl)pyrrolidin-3-amine and related compounds have been explored in the field of organometallic chemistry. For instance, Ge, Meetsma, and Hessen (2009) synthesized and characterized scandium, yttrium, and lanthanum benzyl and alkynyl complexes with related ligands. These complexes demonstrated catalytic activity for the Z-selective linear head-to-head dimerization of phenylacetylenes, with yttrium and lanthanum systems showing the most effective catalysis (Ge, Meetsma, & Hessen, 2009).
Synthesis of Stereoisomers for Antibacterial Applications
Compounds structurally similar to 1-(2,6-Difluorobenzyl)pyrrolidin-3-amine have been utilized in synthesizing stereoisomers for antibacterial applications. Schroeder et al. (1992) synthesized several stereochemically pure 3-(1-aminoethyl)pyrrolidines, which are important intermediates (C7 side chains) for quinolone antibacterials (Schroeder et al., 1992).
Crystallography and Molecular Structure Analysis
The crystal and molecular structures of compounds related to 1-(2,6-Difluorobenzyl)pyrrolidin-3-amine have been a subject of study. Hilti, Ottersen, and Seff (1976) determined the crystal structure of a diradical compound using single-crystal X-ray diffraction, providing insights into the molecular geometry and intermolecular hydrogen bonding (Hilti, Ottersen, & Seff, 1976).
Development of Anticancer Agents
Recent studies have focused on the development of pyrrolyl-pyridine heterocyclic compounds, including 1-(2,6-Difluorobenzyl)pyrrolidin-3-amine derivatives, as potential anticancer agents. Mallisetty et al. (2023) synthesized compounds that showed significant anticancer activity against human cervical and breast cancer cell lines (Mallisetty, Ganipisetti, Majhi, & Putta, 2023).
Synthesis of Functionalized Pyrrolidines
The synthesis of functionalized pyrrolidines, including derivatives of 1-(2,6-Difluorobenzyl)pyrrolidin-3-amine, is an area of ongoing research. Zhi et al. (2016) developed an asymmetric synthesis of pyrrolidine derivatives with trifluoromethyl groups through a domino Michael/Mannich [3+2] cycloaddition sequence, showcasing potential medical value (Zhi, Zhao, Liu, Wang, & Enders, 2016).
Propriétés
IUPAC Name |
1-[(2,6-difluorophenyl)methyl]pyrrolidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F2N2/c12-10-2-1-3-11(13)9(10)7-15-5-4-8(14)6-15/h1-3,8H,4-7,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGGZDWMOHFVBHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)CC2=C(C=CC=C2F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1-[2-(2-chloro-4-formylphenoxy)ethyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1427958.png)







![[1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1427969.png)